molecular formula C20H18N2O2 B2843574 N-((1,2-dimethyl-1H-indol-5-yl)methyl)benzofuran-2-carboxamide CAS No. 852137-89-4

N-((1,2-dimethyl-1H-indol-5-yl)methyl)benzofuran-2-carboxamide

Cat. No.: B2843574
CAS No.: 852137-89-4
M. Wt: 318.376
InChI Key: ZJVZRHBVSDKYIE-UHFFFAOYSA-N
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Description

N-((1,2-dimethyl-1H-indol-5-yl)methyl)benzofuran-2-carboxamide is a synthetic compound that features a complex structure combining an indole moiety with a benzofuran carboxamide. Indole derivatives are known for their significant biological activities and are commonly found in natural products and pharmaceuticals . Benzofuran derivatives also exhibit a wide range of biological activities, making this compound of particular interest in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1,2-dimethyl-1H-indol-5-yl)methyl)benzofuran-2-carboxamide typically involves the formation of the indole and benzofuran moieties followed by their coupling. One common method for synthesizing indole derivatives is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones under acidic conditions . The benzofuran moiety can be synthesized through various methods, including the cyclization of ortho-hydroxyaryl ketones .

Industrial Production Methods

Industrial production of such compounds often involves optimizing the synthetic routes for higher yields and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-((1,2-dimethyl-1H-indol-5-yl)methyl)benzofuran-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

N-((1,2-dimethyl-1H-indol-5-yl)methyl)benzofuran-2-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-((1,2-dimethyl-1H-indol-5-yl)methyl)benzofuran-2-carboxamide involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. This compound may also interfere with cellular pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-((1,2-dimethyl-1H-indol-5-yl)methyl)benzofuran-2-carboxamide is unique due to its combined indole and benzofuran structures, which confer distinct biological activities and chemical reactivity. This combination is not commonly found in natural products, making it a valuable compound for research and development .

Properties

IUPAC Name

N-[(1,2-dimethylindol-5-yl)methyl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O2/c1-13-9-16-10-14(7-8-17(16)22(13)2)12-21-20(23)19-11-15-5-3-4-6-18(15)24-19/h3-11H,12H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJVZRHBVSDKYIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1C)C=CC(=C2)CNC(=O)C3=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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